Indomethacin acyl-β-D-glucuronide is a metabolite of indomethacin, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. As a glucuronide conjugate, it plays a significant role in the pharmacokinetics and toxicity of indomethacin, influencing its metabolism and therapeutic efficacy.
Indomethacin is classified as a non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the biosynthesis of prostaglandins. The acyl-β-D-glucuronide form is produced through hepatic metabolism, specifically via glucuronidation by UDP-glucuronosyltransferases (UGTs) . This metabolic process is essential for the detoxification and elimination of indomethacin from the body.
The synthesis of indomethacin acyl-β-D-glucuronide typically involves enzymatic reactions using human liver microsomes or recombinant UGTs. The process can be summarized as follows:
This method allows for the efficient production of the acyl-β-D-glucuronide metabolite, which can then be analyzed by liquid chromatography-mass spectrometry (LC-MS) techniques.
Indomethacin acyl-β-D-glucuronide has a complex molecular structure characterized by its glucuronic acid moiety linked to the indomethacin molecule. The molecular formula is with a CAS number of 75523-11-4 .
The structure includes:
Indomethacin acyl-β-D-glucuronide participates in various chemical reactions that influence its pharmacological activity:
The mechanism of action of indomethacin acyl-β-D-glucuronide primarily revolves around its role in modulating the pharmacokinetics of indomethacin:
Indomethacin acyl-β-D-glucuronide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in biological systems.
Indomethacin acyl-β-D-glucuronide has several applications in scientific research:
Indomethacin acyl-β-D-glucuronide is the principal phase II metabolite of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, formed via covalent conjugation of glucuronic acid to the carboxylic acid moiety of the parent molecule. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-{[1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid, reflecting its stereochemically complex structure [1] [7]. The molecular formula is C₂₅H₂₄ClNO₁₀, with a molecular weight of 533.91 g/mol [1] [4] [5]. The compound carries a CAS Registry Number of 75523-11-4 for unambiguous identification [1] [5] [7].
Structurally, the molecule consists of the intact indomethacin scaffold (characterized by its 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid core) esterified to the anomeric carbon (C1) of β-D-glucuronic acid. This linkage adopts the β-configuration, critical for biological recognition and metabolic stability [5] [7]. The glucuronide moiety possesses four chiral centers (C2, C3, C4, C5 of the glucuronic acid ring) in specific absolute configurations (S,S,R,S respectively), confirmed via NMR spectroscopy and optical activity measurements [1] [7]. The canonical SMILES representation is COc1ccc2c(c1)c(CC(=O)O[C@@H]3O[C@@H]([C@@H](O)[C@H](O)[C@H]3O)C(=O)O)c(C)n2C(=O)c4ccc(Cl)cc4
, and the InChIKey is QCBWEVBGELGABM-CZLVRFMKSA-N
[1] [4] [7].
Table 1: Molecular Identification Data for Indomethacin Acyl-β-D-Glucuronide
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 75523-11-4 | [1][5][7] |
Molecular Formula | C₂₅H₂₄ClNO₁₀ | [1][4][7] |
Molecular Weight | 533.91 g/mol | [1][4][5] |
IUPAC Name | (2S,3S,4S,5R,6S)-6-{[1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [1][7] |
Canonical SMILES | COc1ccc2c(c1)c(CC(=O)O[C@@H]3OC@@HC(=O)O)c(C)n2C(=O)c4ccc(Cl)cc4 | [4][7] |
InChIKey | QCBWEVBGELGABM-CZLVRFMKSA-N | [1][7] |
Synthesis of indomethacin acyl-β-D-glucuronide employs two primary strategies: enzymatic biosynthesis using biological systems and chemical conjugation using protected glucuronyl donors.
Enzymatic Biosynthesis: This method leverages UDP-glucuronosyltransferase (UGT) enzymes, predominantly isolated from mammalian liver microsomes or recombinant enzyme systems. Indomethacin is incubated with uridine 5'-diphosphoglucuronic acid (UDPGA) as the glucuronyl donor in the presence of UGT enzymes (e.g., UGT2B7 or UGT1A9, known for carboxylic acid substrates). The reaction proceeds under physiological conditions (pH 7.4, 37°C), yielding the β-configured acyl glucuronide. This pathway mirrors in vivo metabolite production, ensuring biological relevance [5] [7].
Chemical Synthesis: Chemical routes are essential for producing larger quantities of high-purity material required for analytical standards and structural studies. A common strategy involves reacting activated indomethacin (e.g., its acid chloride or imidazolide derivative) with a fully protected glucuronic acid donor, such as methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate) or its trichloroacetimidate analog. The reaction requires anhydrous conditions and catalysts like silver triflate or BF₃·Et₂O to promote stereoselective β-glycosidic bond formation. Subsequent deprotection steps (alkaline hydrolysis for ester removal, acidic conditions for methyl ester hydrolysis) yield the target compound. Critical challenges include maintaining stereoselectivity at the anomeric center, preventing acyl migration during deprotection, and minimizing degradation of the acid-labile indole nucleus [1] [7]. Purification typically involves preparative reversed-phase HPLC, yielding material with ≥95% chemical purity as verified by HPLC-UV [1] [4] [7].
Table 2: Comparison of Synthesis Strategies for Indomethacin Acyl-β-D-Glucuronide
Parameter | Enzymatic Biosynthesis | Chemical Synthesis |
---|---|---|
Key Reagents | Indomethacin, UDPGA, UGT Enzymes | Protected Indomethacin Derivative, Protected Glucuronic Acid Donor (e.g., Bromo- or Trichloroacetimidate sugar) |
Reaction Conditions | Physiological pH, 37°C, Aqueous Buffer | Anhydrous Solvents (e.g., DCM, Acetonitrile), Catalysts (AgOTf, BF₃·Et₂O), Low Temperatures (-20°C to RT) |
Key Advantage | Biologically Relevant, Stereospecific (β-only) | Scalability, Higher Absolute Yields |
Key Disadvantage | Low Yield, Complex Product Isolation, Enzyme Cost | Risk of Anomeric Mixture (α/β), Multiple Protection/Deprotection Steps, Acyl Migration Risk |
Primary Use | Reference Material for In Vitro Metabolism Studies | Bulk Production for Analytical Standards (QC, NDA/ANDA filings) |
Indomethacin acyl-β-D-glucuronide is typically isolated as a yellow amorphous solid [1] [7]. Its solubility profile is strongly influenced by the ionizable carboxylic acid groups (one from the glucuronide moiety, one from the indomethacin residue) and the polar hydroxyl groups:
Stability: The compound exhibits significant chemical instability, primarily due to two factors:
Degradation Kinetics: Degradation follows pseudo-first-order kinetics, highly dependent on pH and temperature. Maximum stability is observed in acidic buffers (pH 4-5). Storage recommendations are -20°C in the dark under anhydrous conditions, with avoidance of basic solutions imperative. Solutions in DMSO or methanol are generally more stable than aqueous solutions but are still subject to degradation over time [1] [7].
Current scientific literature and commercial sources consistently describe indomethacin acyl-β-D-glucuronide as isolated in an amorphous solid state [1] [7]. There are no reported studies or supplier data indicating the existence of distinct crystalline polymorphs or solvates (hydrates, solvates with organic solvents) for this specific acyl glucuronide metabolite.
The amorphous nature arises primarily from the challenges associated with crystallization:
While the amorphous form is the only observed solid state, variations in particle morphology (e.g., flaky vs. powdery solids) and residual solvent content may exist depending on the synthesis route and final isolation/drying conditions. These variations can potentially influence bulk powder properties like flowability and hygroscopicity, though detailed studies are lacking. The absence of polymorphism simplifies analytical characterization for regulatory purposes (e.g., as a reference standard in drug metabolism studies) but necessitates careful handling and storage to maintain stability [1] [7].
Table 3: Key Properties of Indomethacin Acyl-β-D-Glucuronide
Property Category | Parameter | Value/Description | Significance/Notes |
---|---|---|---|
Physical State | Form | Yellow Amorphous Solid | No crystalline polymorphs reported |
Color | Yellow | Indicative of chromophore presence | |
Solubility | DMSO | High | Primary solvent for stock solutions |
Methanol | High | Useful for analytical methods | |
Water | Moderate (pH dependent) | Degrades readily in neutral/basic water | |
Stability | Optimal Storage | -20°C, anhydrous, dark, avoid base | Minimizes hydrolysis & acyl migration |
Primary Degradation | Hydrolysis (pH>7), Acyl Migration | Forms isomers & free indomethacin | |
Analytical | Purity Specification | ≥95% (HPLC-UV) | Typical for reference standards [1][4] |
Stability Indicating | Reversed-Phase HPLC monitoring parent peak & isomers | Essential for QC during storage & use |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7